Amlodipine-d4

LC-MS/MS Bioanalysis Matrix Effect

Choose Amlodipine-d4 (CAS 1185246-14-3) as your internal standard for robust, regulatory-compliant bioanalysis. This deuterium-labeled analog (mass shift +4 Da) provides near-identical physicochemical properties and chromatographic behavior to the analyte, ensuring precise co-elution and matrix effect normalization. It is essential for meeting FDA/EMA requirements for accuracy and precision in pharmacokinetic and bioequivalence studies. Supplied as a racemic mixture with a chemical purity of ≥98% and isotopic enrichment of ≥98% ²H, it is intended exclusively for research and analytical use.

Molecular Formula C20H25ClN2O5
Molecular Weight 412.9 g/mol
CAS No. 1185246-14-3
Cat. No. B587106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine-d4
CAS1185246-14-3
Synonyms2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d4;  (R,S)-Amlodipine-d4;  Amlopres-d4;  Intervask-d4;  Pelmec-d4;  UK-48340-d4; 
Molecular FormulaC20H25ClN2O5
Molecular Weight412.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/i9D2,10D2
InChIKeyHTIQEAQVCYTUBX-YQUBHJMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine-d4 (CAS 1185246-14-3): Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis of Amlodipine


Amlodipine-d4 (CAS 1185246-14-3) is a deuterium-labeled analog of the dihydropyridine calcium channel blocker amlodipine, specifically designed as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis. With a molecular formula of C20H21D4ClN2O5 and a molecular weight of 412.90 g/mol, the compound incorporates four deuterium atoms at the 1,1,2,2-positions of the aminoethoxy side chain, producing a mass shift of +4 Da relative to unlabeled amlodipine . Commercial preparations typically specify a chemical purity of ≥98% and an isotopic enrichment of ≥98% 2H . The compound is supplied as a racemic mixture and is intended exclusively for research use as an internal standard in GC-MS or LC-MS/MS applications; it is not intended for diagnostic or therapeutic use .

Why Unlabeled Amlodipine or Non-Isotopic Internal Standards Cannot Substitute for Amlodipine-d4 in Regulated Bioanalysis


Generic substitution of amlodipine-d4 with unlabeled amlodipine or structurally dissimilar internal standards fails in quantitative LC-MS/MS bioanalysis due to the fundamental requirement for matrix effect correction. In electrospray ionization (ESI) LC-MS/MS, co-eluting endogenous matrix components can cause significant ion suppression or enhancement, introducing variability that compromises accuracy and precision. Non-isotopic internal standards (e.g., structural analogs) do not co-elute identically with the analyte and therefore experience different matrix effects at the moment of ionization, leading to inaccurate quantification. Stable isotope-labeled (SIL) internal standards such as amlodipine-d4 exhibit nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, co-eluting precisely and experiencing the same matrix effects, thereby normalizing for extraction recovery, injection variability, and ionization efficiency fluctuations . Regulatory guidance from the China Food and Drug Administration (CFDA) and the U.S. FDA mandates that bioanalytical methods for pharmacokinetic and bioequivalence studies demonstrate matrix factor variability ≤15%, a requirement that is only reliably met when using a properly matched SIL internal standard such as amlodipine-d4 [1].

Quantitative Differentiation Evidence: Amlodipine-d4 Performance Versus Comparator Internal Standards


Co-Elution with Unlabeled Amlodipine Ensures Identical Matrix Effect Correction

Amlodipine-d4 demonstrates identical chromatographic retention to unlabeled amlodipine under reversed-phase LC conditions, a prerequisite for effective matrix effect correction. In contrast, non-isotopic internal standards (e.g., structural analogs such as nifedipine or felodipine) exhibit different retention times and therefore experience different matrix effects at the ESI source, producing inaccurate quantification. In a validated LC-MS/MS method using a Thermo Scientific Hypersil GOLD column (100 × 2.1 mm, 1.9 μm) with a water/acetonitrile gradient, both amlodipine and amlodipine-d4 exhibited an expected retention time of approximately 2.70 minutes, confirming co-elution [1].

LC-MS/MS Bioanalysis Matrix Effect Internal Standard

Matrix Factor of 97.9% with Amlodipine-d4 Demonstrates Superior Ionization Consistency Versus Non-Isotopic Approaches

When amlodipine-d4 is employed as the internal standard in human plasma LC-MS/MS analysis, the matrix factor for the internal standard itself is 97.9 ± 5.3%, indicating minimal and well-controlled matrix effects. The matrix factors for low, medium, and high concentration quality control samples of the analyte (unlabeled amlodipine) were 93.9 ± 1.8%, 95.8 ± 4.9%, and 93.9 ± 1.5%, respectively, all meeting the CFDA guidance requirement of ≤15% variability [1]. By contrast, methods employing non-isotopic internal standards or external standard calibration without an internal standard typically exhibit matrix factors ranging from 70% to 85% with higher variability (CV often >15%), leading to unacceptable accuracy for regulated bioanalysis [2].

Matrix Effect Ion Suppression LC-MS/MS Bioequivalence

Four-Deuterium Label Provides Clear +4 Da Mass Shift with Minimal Isotopic Cross-Talk Versus D3-Labeled Analogs

Amlodipine-d4 incorporates four deuterium atoms, producing a mass shift of +4 Da relative to unlabeled amlodipine ([M+H]+ at m/z 409 vs. 405) . This +4 Da separation exceeds the +3 Da shift provided by D3-labeled amlodipine analogs, offering a theoretical advantage in minimizing isotopic cross-talk between the analyte's natural abundance M+2 and M+4 isotopic peaks and the internal standard's monoisotopic peak. Commercial specifications for amlodipine-d4 include a minimum isotopic enrichment of 98% 2H, ensuring that the contribution of unlabeled or partially labeled species to the analyte channel is ≤2% .

Mass Spectrometry Isotopic Purity MRM Quantitative Analysis

Validated Performance in Multi-Analyte Panels with 10% Precision and 6% Bias

In a validated LC-MS/MS method for simultaneous quantification of amlodipine, valsartan, and hydrochlorothiazide in human plasma for bioequivalence studies, amlodipine-d4 (designated AML-D4) was employed as the internal standard for the amlodipine channel. The method achieved intra- and inter-day precision of 10% and a bias of 6% for all analytes across the validated concentration range, with a lower limit of quantification (LLOQ) of 0.2 ng/mL for amlodipine [1]. This precision and accuracy profile meets or exceeds the FDA and EMA bioanalytical method validation guidance criteria (precision ≤15% CV, accuracy ±15% bias).

Bioequivalence Method Validation Multi-analyte Therapeutic Drug Monitoring

Enantiomer-Specific Quantification of Levamlodipine Enabled by (S)-Amlodipine-d4

For stereospecific quantification of levamlodipine ((S)-amlodipine), the single enantiomer formulation, (S)-amlodipine-d4 is employed as the internal standard. A validated LC-MS/MS method using a Philomen Chiral MX(2) column (3 μm, 2.1 × 100 mm) achieved chromatographic separation of the (S)- and (R)-enantiomers, with (S)-amlodipine-d4 serving as the matched SIL internal standard for (S)-amlodipine quantification in human plasma . In contrast, racemic amlodipine-d4 cannot provide accurate normalization for enantiomer-specific assays because it co-elutes as a mixed peak that does not match the retention time of the resolved (S)-enantiomer.

Chiral Chromatography Enantiomer Quantification Pharmacokinetics Levamlodipine

Optimal Research and Industrial Applications for Amlodipine-d4 Based on Quantitative Evidence


Regulated Bioequivalence Studies for Amlodipine-Containing Formulations

Amlodipine-d4 is the internal standard of choice for bioequivalence studies required for generic drug approval. Validated LC-MS/MS methods using amlodipine-d4 have demonstrated intra- and inter-day precision of 10% CV and bias of 6% across the therapeutic concentration range, with an LLOQ of 0.2 ng/mL in human plasma—performance that meets FDA and EMA regulatory requirements for bioanalytical method validation [1]. The use of amlodipine-d4 eliminates the need for extensive matrix effect mitigation strategies (e.g., complicated extraction protocols or post-column infusion), as documented in methods achieving matrix factors of 93.9-97.9% with CV ≤15% [2].

Therapeutic Drug Monitoring of Amlodipine in Hypertension Management

For clinical laboratories and contract research organizations performing therapeutic drug monitoring (TDM) of amlodipine to assess adherence or pharmacokinetic alterations in therapy-refractory hypertension, amlodipine-d4 enables robust, high-throughput quantification. A validated UHPLC-MS/MS method using amlodipine-d4 achieved simultaneous determination of amlodipine alongside metoprolol, canrenone, and hydrochlorothiazide in patient plasma samples, with the SIL internal standard approach ensuring accurate quantification despite inter-patient variability in plasma matrix composition [3].

Multi-Analyte Pharmacokinetic Studies and Drug-Drug Interaction Investigations

Amlodipine-d4 supports multi-analyte LC-MS/MS panels where amlodipine is quantified concurrently with other antihypertensive agents (e.g., valsartan, hydrochlorothiazide, metoprolol). Methods using amlodipine-d4 as the designated internal standard for the amlodipine channel have been validated with run times as short as 3.5 minutes, enabling high-throughput analysis of large sample batches from pharmacokinetic studies while maintaining precision (10% CV) and accuracy (6% bias) [1]. This makes amlodipine-d4 particularly valuable for drug-drug interaction studies where multiple analytes must be quantified from a single sample preparation.

Enantiomer-Specific Quantification of Levamlodipine Formulations

For laboratories developing or validating methods for levamlodipine ((S)-amlodipine), the enantiomerically pure (S)-amlodipine-d4 (rather than racemic amlodipine-d4) must be selected as the internal standard. A validated 96-well plate LC-MS/MS method using (S)-amlodipine-d4 on a chiral column has been published, demonstrating suitability for high-throughput pharmacokinetic studies of the single-enantiomer formulation . Note: This application requires procurement of the enantiomerically pure (S)-amlodipine-d4, not the racemic mixture discussed in this guide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amlodipine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.